molecular formula C20H23FN4 B6134048 N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6134048
M. Wt: 338.4 g/mol
InChI Key: FIDPQAQJWQQZFF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CYCLOPS, is a novel compound that has been developed as a potential therapeutic agent for a range of diseases. This compound has been found to have a unique mechanism of action, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It has a unique mechanism of action, making it a promising candidate for further study. It has also been found to have activity against a range of diseases, making it a versatile compound for use in different research areas. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. One potential area of research is the development of more efficient synthesis methods, which would increase the availability of this compound for use in lab experiments. Another area of research is the investigation of the compound's activity against different types of cancer and autoimmune disorders. Additionally, the development of this compound derivatives may lead to the discovery of compounds with enhanced therapeutic activity.

Synthesis Methods

The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that is both complex and time-consuming. The first step involves the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, which is then modified to introduce the cyclohexyl and 4-fluorophenyl groups. The final step involves the introduction of the amine group, which is essential for the compound's biological activity.

Scientific Research Applications

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has activity against a range of diseases, including cancer, inflammation, and autoimmune disorders. This compound has also been found to have a unique mechanism of action, making it a promising candidate for further study.

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as acetylcholinesterase, leading to enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and impaired motor function . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress pathways . The subcellular localization of this compound is essential for understanding its precise biochemical effects .

properties

IUPAC Name

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h8-12,17,23H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDPQAQJWQQZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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